tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound with the molecular formula C15H22N2O2S and a molecular weight of 294.41 g/mol . This compound belongs to the class of pyridine derivatives and is characterized by the presence of a thiol group (-SH) and a pyrrolidine ring.
Preparation Methods
The synthesis of tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 6-mercapto-2-methylpyridine with tert-butyl 2-bromo-1-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Scientific Research Applications
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can affect various cellular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate include:
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a pyrrolidine ring, which may affect its chemical reactivity and biological activity.
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H22N2O2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
tert-butyl 2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2S/c1-10-11(7-8-13(20)16-10)12-6-5-9-17(12)14(18)19-15(2,3)4/h7-8,12H,5-6,9H2,1-4H3,(H,16,20) |
InChI Key |
QLKRTKFFZMTMAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=S)N1)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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